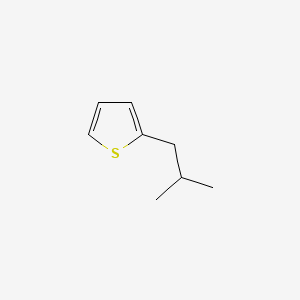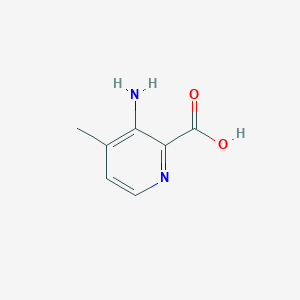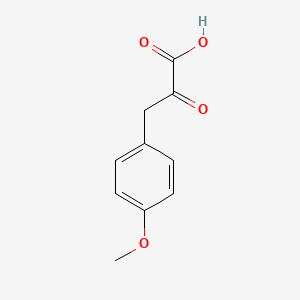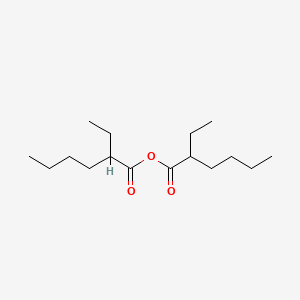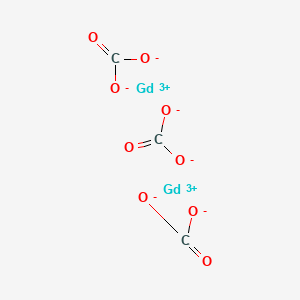
2,3,3',4',5-ペンタクロロビフェニル
説明
2,3,3',4',5-Pentachlorobiphenyl is a useful research compound. Its molecular formula is C12H5Cl5 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,3',4',5-Pentachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3',4',5-Pentachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
循環器研究
2,3,3',4',5-ペンタクロロビフェニル (PCB 126): は、ゼブラフィッシュ胚における循環器系への影響について研究されてきました。これは、酸化ストレスに敏感なシグナル伝達経路を活性化し、循環器系の奇形発生を引き起こすことが知られています。 研究によると、PCB 126 は、ゼブラフィッシュ胚において、心膜水腫、循環不全、心拍出量と体長の減少を引き起こす可能性があることが示されています 。この研究は、PCB の循環器毒性と、発生毒性における酸化ストレスの役割を理解するために重要です。
生殖の健康
PCB 126 は、哺乳類における子宮内膜の受容性と胚の着床に影響を与えるとされています。 研究によると、PCB 126 に暴露すると、着床不全、子宮内膜の形態異常、生殖発達に重要な遺伝子であるHOXA10のメチル化の変化が生じる可能性があります 。これは、PCB 126 が内分泌かく乱物質として、そして生殖能力に対するエピジェネティックな影響を与えるモデル化合物としての可能性を示しています。
甲状腺機能
PCB 126 の研究は、甲状腺機能への影響についても広がっています。ラット甲状腺細胞株である FRTL-5 細胞を用いて、PCB によって誘導される甲状腺機能不全の分子メカニズムが解明されています。 PCB 126 に暴露すると、甲状腺ホルモンの合成と代謝に関わる遺伝子発現の変化が関連付けられています 。これは、PCB などの環境汚染物質が甲状腺の健康にどのように影響を与えるかを理解する上で重要です。
代謝研究
PCB 126 の代謝、特に脂質とオキシリピンプロファイルへの影響が調査されてきました。 研究によると、PCB 126 は、細胞の恒常性を維持するために重要な、不飽和脂肪酸のエポキシドとジオール代謝物の比率を変える可能性があります 。この研究は、PCB 暴露による代謝の混乱に関する洞察を提供します。
酸化ストレスと抗酸化応答
PCB 126 の酸化還元調節化学物質との相互作用と酸化ストレスへの影響は、科学的な調査の中心となっています。 ゼブラフィッシュ胚をモデル生物として使用して、酸化ストレスと抗酸化応答に関連する遺伝子発現を調節する化合物の能力が研究されています 。これらの相互作用を理解することは、環境汚染物質の酸化の可能性を評価するために不可欠です。
分子薬理学
PCB 126 は、アリール炭化水素受容体 (AhR) などの特定の受容体の活性化を研究するための分子薬理学のツールとして役立ちます。 AhR への結合と活性化は、さまざまな生物学的応答を引き起こす可能性があり、受容体介在性毒性を研究するためのモデルを提供します .
遺伝子発現と発生生物学
発生中の遺伝子発現に対する PCB 126 の影響は、もう1つの重要なアプリケーションです。 PCB 126 に暴露された胚における遺伝子発現パターンの変化を調べることで、研究者は環境毒素によって影響を受ける発生過程に関する洞察を得ることができます .
作用機序
Target of Action
2,3,3’,4’,5-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor and XRE promoter region of genes . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The compound affects pathways related to the circadian rhythm and fatty acid metabolism . Changes in the expression of genes such as nuclear receptor subfamily 1, group D, member 1, aryl hydrocarbon receptor nuclear translocator-like protein 1, cryptochrome circadian clock 1, and enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase have been observed .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of the circadian rhythm, alteration of fatty acid metabolism, and potential onset of liver damage . In addition, it has been suggested that the compound induces thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .
Action Environment
PCBs are environmental organic pollutants that were widely used in industry but were banned due to their bioaccumulative nature and harmful health effects . They are still found in the environment due to their high persistence . Environmental factors such as the presence of other pollutants and temperature can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
2,3,3’,4’,5-Pentachlorobiphenyl interacts with various enzymes and proteins. It is known to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also interacts with the aryl hydrocarbon receptor (AhR), leading to an up-regulation of CYP1A activity in liver microsomes .
Cellular Effects
2,3,3’,4’,5-Pentachlorobiphenyl has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit cell viability in a concentration- and time-dependent manner . It also influences cell function by disturbing the maturation process of progeny mouse oocytes in a dose-dependent manner .
Molecular Mechanism
At the molecular level, 2,3,3’,4’,5-Pentachlorobiphenyl exerts its effects through various mechanisms. One such mechanism involves the Akt/FoxO3a/NIS signaling pathway. The compound increases the levels of Akt, p-Akt, and p-FoxO3a protein or mRNA, while decreasing NIS protein and mRNA levels .
Temporal Effects in Laboratory Settings
Over time, the effects of 2,3,3’,4’,5-Pentachlorobiphenyl can change. For example, in laboratory settings, the compound has been observed to alter the DNA methylation status of differentially methylated regions in some imprinted genes . It also disturbs the maturation process of progeny mouse oocytes in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of 2,3,3’,4’,5-Pentachlorobiphenyl vary with different dosages in animal models. For instance, prenatal exposure to the compound has been shown to alter the DNA methylation status of differentially methylated regions in some imprinted genes, and the expression levels of Dnmt1, 3a, and 3l, Uhrf1 and Tet3 .
Metabolic Pathways
2,3,3’,4’,5-Pentachlorobiphenyl is involved in various metabolic pathways. It has been shown to disrupt the homeostasis of oxygenated regulatory lipid mediators (oxylipins), potential markers of exposure to AhR agonists .
Transport and Distribution
2,3,3’,4’,5-Pentachlorobiphenyl is transported and distributed within cells and tissues. It can accumulate in adipose tissue, serum, and milk in mammals, and it is highly enriched in the follicular fluid .
特性
IUPAC Name |
1,2,5-trichloro-3-(3,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-4-8(12(17)11(16)5-7)6-1-2-9(14)10(15)3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYBHVJTMRRXLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074211 | |
| Record name | 2,3,3',4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70424-68-9 | |
| Record name | 2,3,3',4',5-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4',5-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4',5-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL37H89TCR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1596541.png)
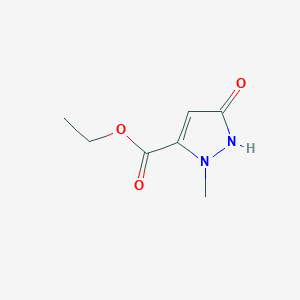
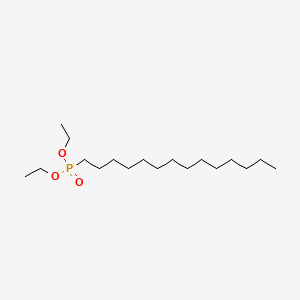

![N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B1596547.png)
![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)

